
5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
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Overview
Description
5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound characterized by its intricate structure. It belongs to a family of pyrimidines, a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is typically carried out via a multi-step process:
Formation of the pyrimidine ring through a cyclization reaction involving suitable precursors.
Introduction of the dimethyl groups at positions 5 and 6.
Incorporation of the oxadiazole moiety via a condensation reaction with a precursor containing the oxadiazole ring.
Connection of the piperidine ring, typically through a nucleophilic substitution reaction.
Reaction conditions often involve using organic solvents such as dichloromethane or acetonitrile and require catalysts like palladium on carbon (Pd/C) or bases such as potassium carbonate (K₂CO₃).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is paramount to ensure high yield and purity. This involves using automated reactors for precise control of temperature and reaction times and employing chromatography techniques for purification.
Chemical Reactions Analysis
5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one undergoes various chemical reactions:
Oxidation: : Can be oxidized in the presence of agents like hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: : Undergoes reduction using reagents such as lithium aluminum hydride (LiAlH₄) to form reduced derivatives.
Substitution: : The dimethyl groups and oxadiazole ring allow for substitution reactions with nucleophiles or electrophiles under appropriate conditions, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one exhibit considerable antimicrobial properties. For instance, the synthesis of oxadiazole derivatives has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Potential
Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties. The design and synthesis of analogs have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes . This suggests that 5,6-dimethyl derivatives could be explored further for therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The structural characteristics of the pyrimidine and oxadiazole moieties suggest potential anticancer activity. Research into related compounds has indicated that they can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapeutics .
Synthesis and Characterization
Studies involving the synthesis of 5,6-dimethyl derivatives often include comprehensive characterization through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the successful synthesis and purity of the compounds .
Biological Evaluation
Biological assays have been conducted to assess the efficacy of synthesized compounds against various pathogens. The disc diffusion method is commonly employed to evaluate antimicrobial activity quantitatively . Such assessments are crucial for establishing a compound's therapeutic index and potential clinical applications.
Computational Chemistry
Molecular docking studies are integral to understanding how compounds like 5,6-dimethyl derivatives interact with biological targets at the molecular level. These studies provide insights into binding affinities and interactions with enzyme active sites .
Predictive Modeling
The use of computational models allows researchers to predict biological activity based on structural features. This predictive capability can streamline the drug discovery process by identifying promising candidates for further experimental validation .
Summary of Findings
The exploration of 5,6-dimethyl derivatives underscores their potential across various domains within medicinal chemistry:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with target proteins, altering their conformation and activity. This interaction is crucial for its biological efficacy.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, this compound's uniqueness lies in its substitution pattern and the presence of the oxadiazole and piperidine rings. Similar compounds include:
5-Methyl-3-(2-oxoethyl)pyrimidin-4(3H)-one.
6-Dimethyl-3-(2-oxopiperidin-1-yl)ethyl)pyrimidin-4(3H)-one.
5,6-Dimethyl-3-(2-oxo-2-(3-(oxadiazol-5-yl)methyl)pyrimidin-4(3H)-one.
These similar compounds share a common pyrimidine core but differ in the substituents, affecting their chemical reactivity and applications.
Biological Activity
The compound 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic molecule that incorporates various pharmacologically significant moieties, including a pyrimidine core and an oxadiazole ring. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine Ring : A six-membered heterocyclic compound that is crucial for various biological activities.
- Oxadiazole Ring : Known for its diverse biological properties, including anticancer and antibacterial activities.
- Piperidine Moiety : Often associated with neuroactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have demonstrated significant inhibitory effects against various cancer cell lines. One study reported that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
The specific compound has not been extensively studied in isolation; however, its structural analogs suggest it may also possess similar anticancer properties due to the presence of the oxadiazole group.
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives are well-documented. Research indicates that certain 1,3,4-oxadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, one study found that a derivative showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli . Given the structural similarities to these derivatives, it is plausible that our compound may also exhibit antibacterial activity.
Other Biological Activities
The 1,2,4-oxadiazole ring has been linked to a variety of other biological activities including:
- Anti-inflammatory
- Anticonvulsant
- Antiviral
These activities have been attributed to the ability of such compounds to inhibit key enzymes involved in inflammatory pathways and cell proliferation .
Synthesis
The synthesis of this compound can be approached through multi-step reactions involving:
- Formation of the pyrimidine core via condensation reactions.
- Introduction of the oxadiazole moiety through cyclization reactions.
- Functionalization with piperidine and o-tolyl groups.
A detailed synthesis pathway is essential for optimizing yield and purity for biological testing.
Case Study 1: Anticancer Screening
In a recent screening study involving various substituted oxadiazoles, compounds were tested against multiple cancer cell lines. The results indicated that structural modifications significantly influenced biological activity. The presence of the piperidine group was particularly noted to enhance cytotoxicity against breast cancer cells .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of synthesized oxadiazole derivatives. The results showed that modifications at the aromatic ring could lead to increased potency against E. coli. This suggests that similar modifications could be explored for our target compound to enhance its antibacterial profile .
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKIMVCHCKIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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